![molecular formula C11H10N6O B7703465 5-methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B7703465.png)
5-methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-1,2,3,4-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-1,2,3,4-tetrazole is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity.
科学的研究の応用
5-methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-1,2,3,4-tetrazole has been studied for its potential applications in scientific research. One area of interest is its potential as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to certain metal ions, such as copper and zinc, and emit fluorescence upon binding. This property makes it a useful tool for studying the role of metal ions in biological systems.
Another area of interest is its potential as a photosensitizer for photodynamic therapy (PDT). PDT is a treatment that involves the use of a photosensitizing agent and light to selectively destroy cancer cells. This compound has been shown to have potential as a photosensitizer for PDT due to its ability to generate reactive oxygen species upon irradiation with light.
作用機序
The mechanism of action of 5-methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-1,2,3,4-tetrazole is not fully understood. However, studies have suggested that its biological activity may be due to its ability to bind to certain metal ions and generate reactive oxygen species upon irradiation with light. This activity may lead to oxidative damage and cell death in cancer cells, making it a potential candidate for PDT.
Biochemical and Physiological Effects:
Studies have shown that this compound has potential biochemical and physiological effects. In vitro studies have shown that this compound can selectively bind to certain metal ions, such as copper and zinc, and generate reactive oxygen species upon irradiation with light. This activity may lead to oxidative damage and cell death in cancer cells.
実験室実験の利点と制限
5-methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-1,2,3,4-tetrazole has several advantages for lab experiments. Its unique chemical structure and potential biological activity make it a useful tool for studying the role of metal ions in biological systems and for developing new photosensitizers for PDT. However, its potential toxicity and limited solubility may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 5-methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-1,2,3,4-tetrazole. One area of interest is the development of new photosensitizers for PDT. Further studies are needed to determine the efficacy and safety of this compound as a photosensitizer for PDT. Another area of interest is the role of metal ions in biological systems. Studies are needed to determine the specific binding sites and biological effects of this compound on different metal ions. Additionally, further studies are needed to determine the potential toxicity and safety of this compound in vivo.
合成法
The synthesis of 5-methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-1,2,3,4-tetrazole can be achieved through several methods. One common method involves the reaction of 5-phenyl-1,3,4-oxadiazole-2-carbaldehyde with sodium azide and methylhydrazine. The resulting product is then treated with acetic anhydride to yield the final compound. Another method involves the reaction of 5-phenyl-1,3,4-oxadiazole-2-carbaldehyde with sodium azide and methylhydrazine in the presence of a copper catalyst. This method has been shown to produce higher yields of the desired product.
特性
IUPAC Name |
2-[(5-methyltetrazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O/c1-8-12-15-16-17(8)7-10-13-14-11(18-10)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGVKIPIAGIPSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1CC2=NN=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

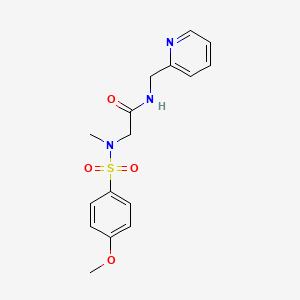
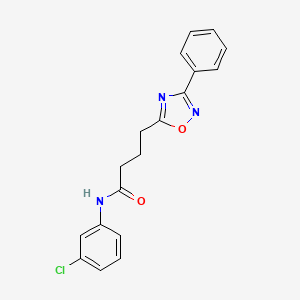
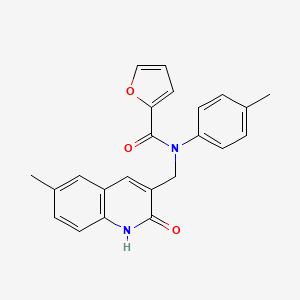
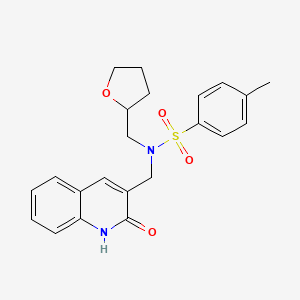
![7-(1-hydroxypropyl)-8-methylindolizino[1,2-b]quinolin-9(11H)-one (R,S-Mappicine)](/img/structure/B7703413.png)

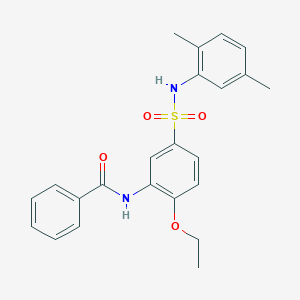
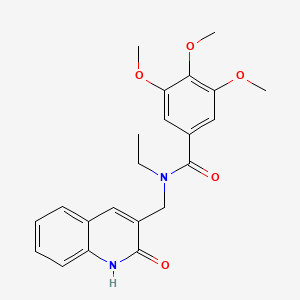
![N-(3-chloro-4-methylphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703456.png)

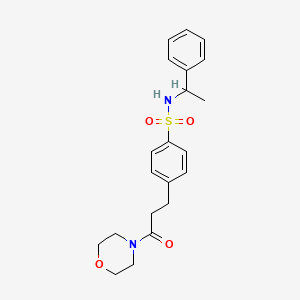
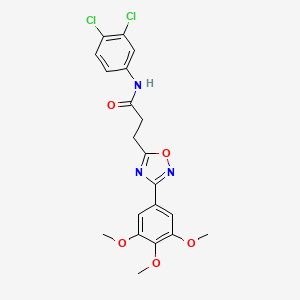
![4-[[2-[(4-Chlorophenyl)methyl-methylsulfonylamino]acetyl]amino]benzamide](/img/structure/B7703485.png)
